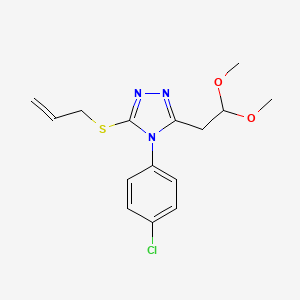

3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole

Description

3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole (CAS: 477851-16-4) is a triazole derivative featuring a 4-chlorophenyl group at position 4, an allylsulfanyl moiety at position 3, and a 2,2-dimethoxyethyl substituent at position 3. This compound belongs to the 1,2,4-triazole class, known for diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (dimethoxyethyl) groups, which may influence its physicochemical and biological behavior .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-prop-2-enylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-4-9-22-15-18-17-13(10-14(20-2)21-3)19(15)12-7-5-11(16)6-8-12/h4-8,14H,1,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNPJDCEDDFAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Core Construction via Cyclization

The 1,2,4-triazole ring is typically synthesized through cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. A common approach employs hydrazonoyl chlorides and nitriles in a formal [3+2] cycloaddition. For example, N,N-dialkylhydrazones treated with chlorinating agents (e.g., sulfuryl chloride) generate reactive hydrazonoyl chlorides, which undergo nucleophilic addition with nitriles bearing the 2,2-dimethoxyethyl group. Subsequent cyclization and dealkylation yield the triazole scaffold with the desired substituents.

- Chlorination of N,N-dimethylhydrazone to form hydrazonoyl chloride.

- Nucleophilic attack by 2,2-dimethoxyethyl nitrile.

- Cyclization under basic conditions (e.g., K₂CO₃) to form the 1,2,4-triazole core.

Thiolation and Allylsulfanyl Functionalization

The allylsulfanyl group at position 3 is introduced through thiolation followed by alkylation :

- Thiolation : Treatment of 3-amino-1,2,4-triazole derivatives with Lawesson’s reagent or phosphorus pentasulfide converts the amino group to a thiol.

- Alkylation : The thiol intermediate reacts with allyl bromide in the presence of a base (e.g., NaOH) to form the allylsulfanyl moiety.

Detailed Synthetic Protocols

Method A: Sequential Cyclization and Functionalization

Step 1: Synthesis of 5-(2,2-Dimethoxyethyl)-4-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Amine

- Reagents : 4-Chlorophenylhydrazine, 2,2-dimethoxyacetonitrile, sulfuryl chloride, K₂CO₃.

- Procedure :

Method B: One-Pot Tandem Reaction

A streamlined approach combines cyclization and functionalization in a single pot:

- Reagents : 4-Chlorophenylhydrazine, 2,2-dimethoxyethyl isonitrile, allyl disulfide, iodine.

- Procedure :

Reaction Optimization and Challenges

Regioselectivity Control

The position of substituents on the triazole ring is critical. Using electron-withdrawing groups (e.g., 4-chlorophenyl) at position 4 directs cyclization via preferential nucleophilic attack at the α-carbon of nitriles. Solvent polarity (e.g., DMF vs. ethanol) also influences regioselectivity.

Purification and Characterization

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used.

- Characterization :

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|

| A | 2 | 65→70 | High purity | |

| B | 1 | 58 | Reduced time |

Applications and Derivatives

The allylsulfanyl group enhances metal-chelating capacity , making the compound suitable for catalytic applications. Derivatives with modified ether chains (e.g., replacing dimethoxyethyl with methoxypropyl) show improved bioavailability in pharmacological studies.

Chemical Reactions Analysis

3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The dimethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas

Nucleophiles: Alkyl or aryl halides, thiols

Major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, phenyl derivatives, and various substituted triazoles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the cytotoxic effects of a triazole derivative on melanoma cells, suggesting its potential as an alternative chemotherapeutic agent due to its selective toxicity and ability to induce cell cycle arrest .

Case Study: Anticancer Activity

- Study Focus : Cytotoxicity against human melanoma (VMM917) cells.

- Findings : The compound exhibited a 4.9-fold selective cytotoxic effect compared to normal cells and decreased melanin content in treated cells .

Agrochemical Applications

Triazoles are widely recognized for their fungicidal properties. The incorporation of the allylsulfanyl group enhances the biological activity of the triazole ring, making it a candidate for developing new agrochemicals. Research has shown that triazole derivatives can act as effective fungicides against various plant pathogens.

Table: Triazole Derivatives as Fungicides

| Compound Name | Activity | Target Pathogen |

|---|---|---|

| 3-(Allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole | Fungicidal | Fusarium spp., Botrytis cinerea |

| Other Triazole Derivatives | Varies | Various |

Material Science Applications

The unique structural properties of 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole have led to its exploration in material sciences. Its potential use in nonlinear optical materials has been investigated due to the presence of the triazole ring which can enhance optical properties.

Nonlinear Optical Properties

Triazoles have been studied for their nonlinear optical behavior, which is crucial for applications in photonics and optoelectronics. Computational studies using density functional theory (DFT) have been employed to predict the electronic properties and stability of these compounds .

Mechanism of Action

The mechanism of action of 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Triazole Derivatives

Key Observations :

Key Observations :

Key Observations :

- The target compound’s biological profile remains uncharacterized in the provided evidence. However, structurally similar compounds exhibit:

Biological Activity

The compound 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C15H18ClN3O2S

- Molar Mass : 339.84 g/mol

- CAS Number : 303995-11-1

Structural Characteristics

The 1,2,4-triazole ring system contributes to the compound's solubility and ability to interact with various biological targets. The presence of an allylsulfanyl group and a chlorophenyl moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole nucleus. The triazole ring has been shown to interact with key enzymes involved in cancer signaling pathways. For instance:

- Mechanism of Action : The triazole moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with protein targets such as tubulin and various kinases.

- In Vitro Studies : Compounds similar to 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole have demonstrated significant cytotoxicity against cancer cell lines like HT-29 (colorectal cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also noteworthy:

- Cytokine Modulation : Compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

- Comparative Efficacy : In studies comparing various triazole derivatives, those with aliphatic acid substituents exhibited stronger anti-inflammatory effects than their counterparts lacking such features .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been evaluated against various bacterial strains:

- Activity Spectrum : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of functional groups like allylsulfanyl enhances this activity .

Study 1: Evaluation of New Triazole Derivatives

A study synthesized several new 1,2,4-triazole derivatives and assessed their biological activities. Among them, compounds with structural similarities to 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole showed promising results in terms of cytotoxicity and anti-inflammatory properties .

Study 2: Antiproliferative Effects on Cancer Cell Lines

Another research focused on triazole derivatives' antiproliferative effects on colorectal cancer cell lines. The study indicated that specific modifications in the triazole structure could significantly enhance cytotoxicity against cancer cells .

Q & A

Basic: What are the most reliable synthetic routes for 3-(allylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole?

Answer:

The compound is typically synthesized via alkylation of a triazole-thiol precursor. A common method involves reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with halogenated alkanes (e.g., allyl bromide) in an alcoholic solvent under microwave irradiation to enhance reaction efficiency . Acidic conditions (e.g., HCl in ethanol) are used to protonate intermediates, followed by purification via recrystallization. Yield optimization requires precise control of reaction time (30–60 minutes under microwaves) and stoichiometric ratios (1:1.2 thiol:alkylating agent). Confirmation of purity involves elemental analysis and HPLC (>95% purity threshold) .

Advanced: How do solvent polarity and microwave-assisted synthesis impact the regioselectivity of alkylation in triazole derivatives?

Answer:

Microwave irradiation accelerates reaction kinetics by uniformly heating polar solvents (e.g., ethanol, i-propanol), reducing side reactions. Solvent polarity influences nucleophilicity: polar aprotic solvents (e.g., DMF) favor S-alkylation over N-alkylation due to enhanced stabilization of the thiolate anion. For example, in i-propanol, microwave-assisted synthesis of 5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles achieved >75% yield with minimal byproducts . Regioselectivity can be validated using -NMR to confirm sulfur-bound alkyl groups (δ 3.1–3.5 ppm for SCH) .

Basic: Which spectroscopic techniques are essential for characterizing this triazole derivative?

Answer:

Key techniques include:

- -NMR/-NMR : Assign aromatic protons (δ 7.2–8.6 ppm for 4-chlorophenyl), allylsulfanyl (δ 5.8–6.2 ppm for CH=CH–), and dimethoxyethyl (δ 3.3–3.5 ppm for OCH) .

- IR Spectroscopy : Confirm C=S (650–750 cm) and C–N (1,550–1,600 cm) stretches .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate the structure .

Advanced: How can contradictions in antimicrobial activity data across similar triazoles be resolved?

Answer:

Discrepancies often arise from variations in substituent electronic effects and assay conditions. For example, 4-chlorophenyl groups enhance lipophilicity, improving membrane penetration, while allylsulfanyl may reduce activity due to steric hindrance. Resolve contradictions by:

- Standardizing MIC assays (CLSI guidelines) .

- Performing QSAR modeling to correlate logP, Hammett constants, and bioactivity .

- Validating with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

Basic: What computational tools are used to predict the biological target interactions of this compound?

Answer:

Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinities to targets like fungal CYP51 or bacterial topoisomerase IV. ADME predictions (SwissADME) assess bioavailability (%ABS >50% for oral drugs). For example, pyrrole-containing triazoles showed strong H-bonding with CYP51 (binding energy <−8 kcal/mol) .

Advanced: How does DFT-D3 improve the accuracy of intermolecular interaction studies for triazoles?

Answer:

Density Functional Theory with dispersion correction (DFT-D3) accounts for van der Waals forces critical in π-π stacking (e.g., chlorophenyl rings) and hydrogen bonding. Benchmark studies show mean absolute errors (MAE) <0.5 kcal/mol for S22 noncovalent datasets. Apply B3LYP-D3/def2-TZVP to model triazole-protein complexes, ensuring accurate Gibbs free energy calculations .

Basic: What methodologies ensure reproducibility in antioxidant activity assays for triazoles?

Answer:

Standardize DPPH radical scavenging assays:

- Prepare triazole solutions in DMSO (0.1–100 µM).

- Measure absorbance at 517 nm after 30 minutes.

- Compare IC values to controls (BHA/BHT). For example, 4-(arylmethyleneamino)-triazoles showed IC 12–25 µM, outperforming BHT (IC 35 µM) .

Advanced: How can QSAR models guide the optimization of triazole derivatives for enhanced activity?

Answer:

Develop 3D-QSAR using CoMFA/CoMSIA on a training set (n > 30 compounds). Descriptors include:

- Hydrophobic (logP) : Optimal range 2.5–3.5 for blood-brain barrier penetration.

- Electrostatic (Hammett σ) : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity .

Validate models with leave-one-out cross-validation (q > 0.6) and external test sets .

Basic: What analytical strategies confirm thermal stability and decomposition pathways?

Answer:

- TGA/DSC : Measure decomposition onset temperature (e.g., >200°C for stable triazoles).

- GC-MS : Identify volatile degradation products (e.g., SO from sulfanyl groups) .

- XRD : Monitor crystallinity loss under thermal stress .

Advanced: How do structural modifications at the 2,2-dimethoxyethyl group affect pharmacokinetics?

Answer:

Dimethoxyethyl enhances solubility (logS −3.5 to −2.5) but may reduce metabolic stability. Use hepatic microsome assays to assess CYP450-mediated oxidation. For instance, replacing dimethoxyethyl with cyclopropyl increased t from 2.1 to 4.3 hours in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.